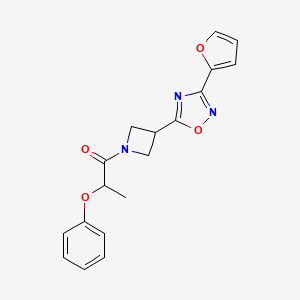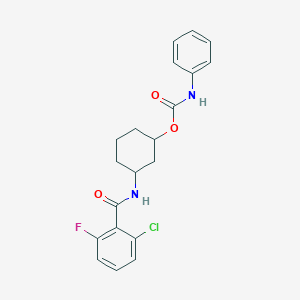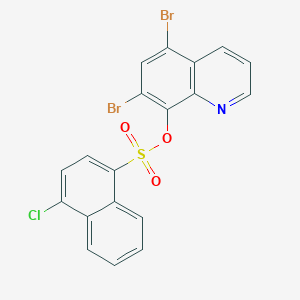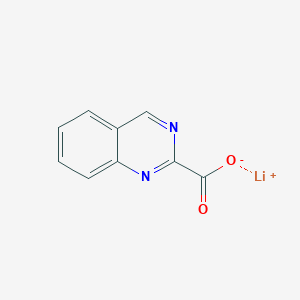
1-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-phenoxypropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a furan ring, an oxadiazole ring, an azetidine ring, and a phenoxy group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the overall stability of the molecule and could influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich furan ring and the electron-deficient oxadiazole ring. The azetidine ring could also participate in reactions due to the strain of the four-membered ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of multiple heteroatoms (oxygen and nitrogen) could influence its polarity, solubility, and boiling/melting points .Scientific Research Applications
Therapeutic Potential and Biological Activities
Oxadiazole and furazan derivatives are crucial in medicinal chemistry due to their wide range of biological activities. These compounds exhibit antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant properties. Their structural uniqueness contributes to their diverse pharmacological profiles, making them valuable in drug development. Notable examples include commercially available drugs with oxadiazole rings, like Furamizole (strong antibacterial activity), Raltegravir (antiviral), and Nesapidil (used in anti-arrhythmic therapy) (Siwach & Verma, 2020).
Photoreactivity and Synthetic Applications
The interaction of oxadiazoles with furan, under photochemical conditions, illustrates the compound's utility in synthesizing novel heterocyclic structures. These reactions expand the toolbox for creating molecules with potential therapeutic applications, highlighting the versatility of 1,3,4-oxadiazoles in chemical synthesis (Tsuge, Oe, & Tashiro, 1973).
Energetic Material Development
1,2,4-oxadiazol-3-yl furazan derivatives are explored for creating insensitive energetic materials. These compounds are synthesized to possess moderate thermal stabilities and show significant insensitivity towards impact and friction, making them superior to traditional energetic materials like TNT. This application demonstrates the compound's potential in safely enhancing explosive materials' performance (Yu et al., 2017).
Future Directions
Given the complexity of this molecule, it could be of interest in various research fields. For example, the development of new synthetic routes to this compound could be a valuable contribution to synthetic chemistry. Additionally, studying its reactivity and potential biological activity could be of interest in medicinal chemistry .
Mechanism of Action
Target of Action
The compound contains an azetidin-2-one (β-lactam) ring, which is a common structural motif in many antibiotics, such as penicillins and cephalosporins . These antibiotics typically target bacterial cell wall synthesis enzymes, known as penicillin-binding proteins .
Mode of Action
β-lactam antibiotics exert their antibacterial effect by mimicking the natural substrate of the penicillin-binding proteins, leading to the formation of a covalent acyl-enzyme complex that inhibits the transpeptidase activity of these enzymes .
Biochemical Pathways
The inhibition of penicillin-binding proteins disrupts the cross-linking of peptidoglycan chains, which is crucial for bacterial cell wall integrity. This leads to cell lysis and death .
Pharmacokinetics
The pharmacokinetics of this specific compound are unknown due to the lack of studies. They are typically excreted unchanged in the urine .
Result of Action
The ultimate result of the action of β-lactam antibiotics is the death of bacterial cells due to the disruption of cell wall synthesis .
Action Environment
The efficacy and stability of β-lactam antibiotics can be influenced by various environmental factors. For example, some bacteria produce β-lactamase enzymes that can degrade these antibiotics, rendering them ineffective .
properties
IUPAC Name |
1-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12(24-14-6-3-2-4-7-14)18(22)21-10-13(11-21)17-19-16(20-25-17)15-8-5-9-23-15/h2-9,12-13H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRBXFUVAGDGCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)C2=NC(=NO2)C3=CC=CO3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-phenoxypropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-Methylbenzimidazol-2-yl)[2-(trifluoromethyl)phenyl]amine](/img/structure/B2940719.png)


![3-(4-ethylphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2940724.png)
methanone](/img/structure/B2940727.png)

![4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2940730.png)

![methyl 4-(3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamido)benzoate](/img/structure/B2940732.png)
![2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2940734.png)
![3,4,7,9-Tetramethyl-1-(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2940735.png)


![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfanylpyridine](/img/structure/B2940738.png)